N-[(3,5-di-tert-butylphenyl)carbonyl]glycine

Catalog No.
S12498092
CAS No.
M.F
C17H25NO3
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3,5-di-tert-butylphenyl)carbonyl]glycine

Product Name

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine

IUPAC Name

2-[(3,5-ditert-butylbenzoyl)amino]acetic acid

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C17H25NO3/c1-16(2,3)12-7-11(15(21)18-10-14(19)20)8-13(9-12)17(4,5)6/h7-9H,10H2,1-6H3,(H,18,21)(H,19,20)

InChI Key

LYDDESPZWKSDRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)O)C(C)(C)C

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine is a compound characterized by the presence of a glycine moiety linked to a carbonyl group derived from 3,5-di-tert-butylphenol. This structure features a phenyl ring with two bulky tert-butyl groups at the 3 and 5 positions, which enhance its lipophilicity and steric properties. The carbonyl group contributes to its reactivity and potential interactions in biological systems. The compound is notable for its applications in medicinal chemistry and biochemistry due to its unique structural attributes.

The chemical reactivity of N-[(3,5-di-tert-butylphenyl)carbonyl]glycine primarily involves acylation reactions, where the carbonyl group can participate in nucleophilic attacks by amines or alcohols. This compound can also undergo hydrolysis under acidic or basic conditions, leading to the release of glycine and the corresponding phenolic compound. Additionally, it may engage in condensation reactions with other amino acids or peptides, forming more complex structures that could be relevant in drug design.

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine exhibits various biological activities owing to its structural features. The presence of the glycine unit allows it to interact with biological receptors and enzymes. Preliminary studies suggest potential anti-inflammatory and cytotoxic effects, particularly in cancer cell lines. The bulky tert-butyl groups may influence its binding affinity and selectivity towards specific biological targets, making it a candidate for further pharmacological evaluation.

The synthesis of N-[(3,5-di-tert-butylphenyl)carbonyl]glycine can be achieved through several methods:

  • Direct Acylation: Glycine can be acylated using 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine, facilitating the formation of the desired compound.
  • Protective Group Strategy: Initially protecting the amino group of glycine (e.g., using tert-butyloxycarbonyl) allows for selective acylation before deprotection to yield the final product.
  • Coupling Reactions: Utilizing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of amide bonds between the carboxylic acid of glycine and the amine derived from 3,5-di-tert-butylphenol.

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine has several applications:

  • Medicinal Chemistry: It serves as a building block for designing novel therapeutic agents targeting various diseases.
  • Biochemical Research: The compound can be used as a probe in studies involving enzyme kinetics and protein interactions.
  • Material Science: Its properties may be exploited in developing new materials with specific thermal or mechanical characteristics.

Interaction studies involving N-[(3,5-di-tert-butylphenyl)carbonyl]glycine focus on its binding affinity to various receptors and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to evaluate these interactions quantitatively. Early findings indicate that this compound may modulate receptor activity or inhibit enzymatic functions, thereby influencing cellular signaling pathways.

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Attributes
3,5-Di-tert-butylphenolHydroxy group on a phenolic ringKnown for antioxidant properties; widely studied in polymers
N-acetylglycineAcetate group instead of carbonylSimpler structure; used primarily as a biochemical marker
N-benzoylglycineBenzoyl group instead of di-tert-butylphenolLess sterically hindered; different biological activity
N-(4-hydroxyphenyl)glycineHydroxy group on para positionPotentially different solubility and reactivity

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine stands out due to its bulky substituents that significantly impact its physical properties and biological interactions compared to other simpler derivatives. This uniqueness may provide advantages in drug design and material applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

291.18344366 g/mol

Monoisotopic Mass

291.18344366 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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